Cas no 5379-79-3 (1-indol-1-yl-N,N-dimethyl-methanamine)

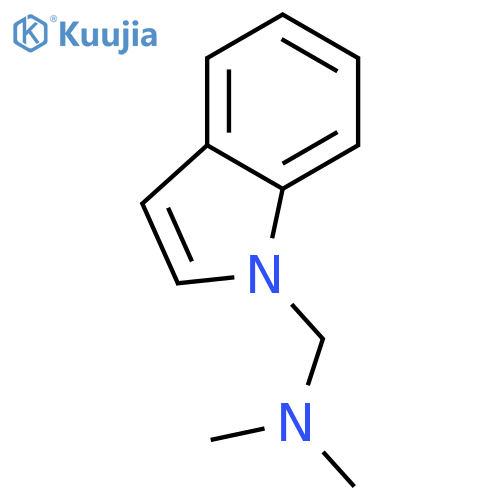

5379-79-3 structure

商品名:1-indol-1-yl-N,N-dimethyl-methanamine

1-indol-1-yl-N,N-dimethyl-methanamine 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-1-methanamine,N,N-dimethyl-

- 1-indol-1-yl-N,N-dimethylmethanamine

- Indol-1-ylmethyl-dimethyl-amine

- 1-(1H-Indol-1-yl)-N,N-dimethylmethanamine

- 1-indol-1-yl-N,N-dimethyl-methanamine

- P20211

- N-(Dimethylaminomethyl)-indole

- MFCD00961955

- N,N-dimethylaminomethylindole

- PS-16265

- DTXSID50402136

- [(1H-Indol-1-yl)methyl]dimethylamine

- AKOS006274265

- SCHEMBL3177406

- CS-0055901

- YIMPWIJIKJBRDM-UHFFFAOYSA-N

- 5379-79-3

-

- MDL: MFCD00961955

- インチ: InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3

- InChIKey: YIMPWIJIKJBRDM-UHFFFAOYSA-N

- ほほえんだ: CN(C)CN1C=CC2=CC=CC=C21

計算された属性

- せいみつぶんしりょう: 174.11582

- どういたいしつりょう: 174.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 8.2Ų

じっけんとくせい

- PSA: 8.17

1-indol-1-yl-N,N-dimethyl-methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM334045-100mg |

[(1H-Indol-1-yl)methyl]dimethylamine |

5379-79-3 | 95%+ | 100mg |

$354 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1222703-5g |

1-indol-1-yl-N,N-dimethyl-methanamine |

5379-79-3 | 95% | 5g |

$1500 | 2024-06-03 | |

| Chemenu | CM334045-250mg |

[(1H-Indol-1-yl)methyl]dimethylamine |

5379-79-3 | 95%+ | 250mg |

$472 | 2021-08-18 | |

| eNovation Chemicals LLC | D634459-100mg |

[(1H-indol-1-yl)methyl]dimethylamine |

5379-79-3 | 97% | 100mg |

$160 | 2024-07-21 | |

| abcr | AB465294-1g |

Indol-1-ylmethyl-dimethyl-amine; . |

5379-79-3 | 1g |

€854.70 | 2025-02-16 | ||

| eNovation Chemicals LLC | D634459-500mg |

[(1H-indol-1-yl)methyl]dimethylamine |

5379-79-3 | 97% | 500mg |

$360 | 2025-02-22 | |

| Aaron | AR00DZMK-250mg |

Indol-1-ylmethyl-dimethyl-amine |

5379-79-3 | 97% | 250mg |

$233.00 | 2025-02-13 | |

| A2B Chem LLC | AG51600-100mg |

Indol-1-ylmethyl-dimethyl-amine |

5379-79-3 | 95% | 100mg |

$133.00 | 2024-04-19 | |

| 1PlusChem | 1P00DZE8-100mg |

Indol-1-ylmethyl-dimethyl-amine |

5379-79-3 | 95% | 100mg |

$129.00 | 2024-04-30 | |

| 1PlusChem | 1P00DZE8-250mg |

Indol-1-ylmethyl-dimethyl-amine |

5379-79-3 | 95% | 250mg |

$216.00 | 2024-04-30 |

1-indol-1-yl-N,N-dimethyl-methanamine 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

5379-79-3 (1-indol-1-yl-N,N-dimethyl-methanamine) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5379-79-3)1-indol-1-yl-N,N-dimethyl-methanamine

清らかである:99%/99%

はかる:500mg/1g

価格 ($):373.0/392.0